(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
Description
Properties
IUPAC Name |
(3S)-1-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUSRJKSLXIJH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494267 | |
| Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-99-6 | |
| Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most efficient method for synthesizing (3S)-(+)-1-benzyl-3-(ethylamino)pyrrolidine involves a two-stage reduction process starting from (R)-N-(1-benzylpyrrolidine-3-yl)acetamide (CAS 114715-39-8). The reaction proceeds via amide reduction to generate the secondary amine, followed by hydrolysis to isolate the target compound.
Stage 1: Reduction with LiAlH₄
A mechanically stirred solution of (R)-N-(1-benzylpyrrolidine-3-yl)acetamide (157.4 g, 721 mmol) in tetrahydrofuran (THF, 300 mL) is treated with LiAlH₄ (1.3 mol, 1 M in THF) at ambient temperature. The mixture is refluxed for 6 hours, facilitating the reduction of the acetamide group to the corresponding amine.
Key Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Reflux (~66°C for THF)
-
Stoichiometry: 1.8 equivalents of LiAlH₄ relative to acetamide
Stage 2: Hydrolysis and Workup
After cooling to 5°C, the reaction is quenched with water (80 mL), followed by 15% NaOH (80 mL) and additional water (240 mL). Stirring for 1 hour precipitates aluminum salts, which are removed by filtration. The filtrate is concentrated, and the crude product is purified via distillation to yield a yellow oil (140.1 g, 95% yield).
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.18–7.32 (m, 5H, Ar–H), 3.57 (d, J = 1.64 Hz, 2H, N–CH₂–Ph), 3.24–3.33 (m, 1H, pyrrolidine-H), 2.72 (dd, J = 9.25, 6.78 Hz, 1H, N–CH₂–), 2.45–2.63 (m, 3H, pyrrolidine-H and NH–CH₂–), 1.06 (t, J = 7.14 Hz, 3H, CH₂–CH₃).
The (3S) configuration is critical for the compound’s biological activity. While the cited method starts with an (R)-configured acetamide precursor, inversion or resolution steps are not explicitly described. To obtain the (3S) enantiomer, two strategies are proposed:
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Chiral Starting Materials: Use (S)-N-(1-benzylpyrrolidine-3-yl)acetamide to retain the desired configuration during reduction.
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Kinetic Resolution: Employ chiral catalysts or chromatography to separate enantiomers post-synthesis.
Alternative Synthetic Pathways
Reductive Amination of N-Benzyl-3-pyrrolidone
A patent method for N-benzyl-3-pyrrolidone synthesis (CN102060743A) involves cyclization of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate under acidic conditions. While this yields a pyrrolidone intermediate, further reduction with agents like LiAlH₄ or catalytic hydrogenation could theoretically produce the target pyrrolidine. However, this route remains speculative without explicit literature support.
Nucleophilic Substitution Strategies
The synthesis of related pyrrolidine derivatives, such as 1-benzyl-3-(dimethylamino)pyrrolidine, often employs nucleophilic substitution of halogenated precursors. For example, reacting 3-bromo-1-benzylpyrrolidine with ethylamine under basic conditions could yield the target compound, though steric hindrance may limit efficiency.
Optimization and Yield Analysis
Critical Parameters in LiAlH₄ Reduction
Chemical Reactions Analysis
Types of Reactions
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamino groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions typically result in the formation of new alkylated or functionalized derivatives of the original compound.
Scientific Research Applications
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Substitution at the 3-Position: Ethylamino vs. Methylamino
The most direct analogs are those differing in the alkylamino group at the 3-position:
- (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine (CAS: 169749-99-9) replaces the ethyl group with a methyl, reducing steric bulk and lipophilicity. This alteration may impact binding affinity in biological systems and solubility in polar solvents.
Stereochemical Variants: S vs. R Configuration
highlights 3(R)-(+)-3-(ethylamino)pyrrolidine, which shares the ethylamino group but has an R-configuration. Stereochemistry significantly affects interactions with chiral biological targets (e.g., enzymes or receptors). For instance, the S-configuration in the target compound may favor binding to specific protein pockets compared to the R-isomer .
Bulkier Substituents: Phenethylamino and Acyl Groups
- This modification could enhance receptor binding in CNS-targeted therapies but reduce metabolic stability .
- Such derivatives exhibit marked biological activity (e.g., antagonism of orexin receptors) .
Yield and Purity
- Derivatives like (–)-21 () achieve quantitative yields, but the target compound’s commercial availability () suggests scalable synthesis.
Commercial and Research Availability
- Discontinuation Status: Both this compound and its methylamino analog are listed as discontinued in , limiting accessibility for new studies .
- Alternative Sources: lists a non-chiral variant (CAS: 115445-21-1), but its stereochemical ambiguity reduces utility in enantioselective research .
Biological Activity
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral pyrrolidine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₀N₂, with a molecular weight of 204.32 g/mol. It features a benzyl group at the first position and an ethylamino group at the third position, contributing to its chiral nature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol |
| Purity | ≥95.0% (by GC) |
| Specific Rotation | +7.0 to +9.0 deg |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its chiral configuration allows for selective binding, which can modulate enzymatic activity and influence metabolic processes.
Target Interactions
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting pathways related to neurotransmitter systems.
- Receptor Binding : It may act as a ligand for neurotransmitter receptors, influencing their activity and contributing to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various models.
- Antibacterial Properties : Preliminary investigations indicate moderate antibacterial activity against certain pathogens, making it a candidate for further exploration in antimicrobial research.
Case Studies and Research Findings
Several studies have reported on the biological effects of this compound:
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from damage induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
- Enzyme Interaction Studies : A study involving enzyme assays demonstrated that this compound selectively inhibits neuronal nitric oxide synthase (nNOS), with significant implications for conditions characterized by excessive nitric oxide production .
- Pharmacological Profiling : The compound has been evaluated for its pharmacological profile in animal models, showing promising results in reducing symptoms related to central nervous system disorders.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, starting from (S)-3-hydroxypyrrolidine derivatives, ethylamine can be introduced via reductive amination under controlled conditions. Chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) ensure enantioselectivity. Related synthetic pathways for analogous pyrrolidine derivatives, such as (3S)-3-aminopyrrolidine dihydrochloride, suggest the use of tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions .
Q. How can the stereochemistry and structural integrity of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for (3S,4S)-1-benzylpyrrolidine derivatives .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol gradients to separate enantiomers and assess purity (>97% as per catalog specifications) .
- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .
Q. What are the critical physicochemical properties to consider during experimental handling?
- Answer : Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| SMILES | N[C@H]1CN(CC2=CC=CC=C2)C[C@@H]1 | |
| InChIKey | QJRIUWQPJVPYSO-QWRGUYRKSA-N | |
| Storage Conditions | 0–6°C (to prevent degradation) |
Advanced Research Questions
Q. How can enantiomeric purity be maintained during catalytic applications or prolonged storage?
- Methodological Answer :
- Temperature control : Store at 0–6°C to minimize racemization, as recommended for structurally similar benzyl-pyrrolidine alcohols .
- Solvent selection : Use aprotic solvents (e.g., DCM or THF) to avoid proton exchange at the chiral center .
- In-line monitoring : Employ circular dichroism (CD) spectroscopy during reactions to detect early-stage racemization .
Q. What experimental designs are suitable for studying this compound’s role in asymmetric catalysis?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures and catalyst loadings to establish enantioselectivity trends.
- Computational modeling : Density Functional Theory (DFT) can predict transition states and optimize ligand-catalyst interactions .
- Cross-validation : Compare results with analogous compounds like (3S)-1-benzyl-3-(methylamino)pyrrolidine to identify steric/electronic effects .
Q. How can environmental fate and stability be evaluated for this compound?
- Methodological Answer :
- Hydrolysis/photolysis assays : Expose the compound to UV light (254 nm) and aqueous buffers (pH 4–10) to assess degradation pathways .
- Partitioning studies : Measure logP values (octanol-water) to predict bioaccumulation potential. Catalog data for related compounds suggest logP ~2.1 .
- Ecotoxicity screening : Use Daphnia magna or algal models to evaluate acute toxicity, following OECD Test Guidelines .
Data Contradictions and Validation
- Stereochemical stability : While catalog data (e.g., TCI Chemicals) report >97% purity , independent validation via chiral HPLC is recommended to confirm batch-specific enantiomeric excess.
- Synthetic reproducibility : Discrepancies in melting points (e.g., 95°C for similar diols vs. no reported mp for the target compound) highlight the need for context-specific characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
